Dezocine glucuronide

Description

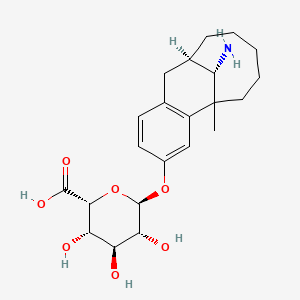

Structure

2D Structure

3D Structure

Properties

CAS No. |

76948-31-7 |

|---|---|

Molecular Formula |

C22H31NO7 |

Molecular Weight |

421.5 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-6-[[(9R,15S)-15-amino-1-methyl-4-tricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trienyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H31NO7/c1-22-8-4-2-3-5-12(19(22)23)9-11-6-7-13(10-14(11)22)29-21-17(26)15(24)16(25)18(30-21)20(27)28/h6-7,10,12,15-19,21,24-26H,2-5,8-9,23H2,1H3,(H,27,28)/t12-,15+,16+,17-,18-,19+,21-,22?/m1/s1 |

InChI Key |

OGFASZKCOLUFAW-LCZVVBTCSA-N |

SMILES |

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Isomeric SMILES |

CC12CCCCC[C@@H]([C@@H]1N)CC3=C2C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Synonyms |

dezocine glucuronide |

Origin of Product |

United States |

Biochemical Pathways and Enzymology of Dezocine Glucuronidation

Identification and Characterization of Uridine Diphosphate-Glucuronosyltransferase (UGT) Isoforms Catalyzing Dezocine (B144180) Glucuronidation

The enzymatic catalysis of dezocine glucuronidation is primarily mediated by a specific set of UDP-glucuronosyltransferase (UGT) enzymes. These enzymes are critical for attaching glucuronic acid to dezocine. nih.govdrugbank.comwikipedia.orgnih.govmedlineplus.govtaylorandfrancis.comcriver.com

Investigation of Specific UGT Subfamilies and Isoforms Involved (e.g., UGT1A, UGT2B)

Research has identified key UGT isoforms responsible for the glucuronidation of dezocine. While specific studies detailing dezocine's interaction with every UGT isoform are limited, general knowledge of UGT substrate specificities and the known metabolic pathways of similar opioid analgesics suggest that isoforms from the UGT1A and UGT2B families are likely involved. nih.govtaylorandfrancis.comcriver.commdpi.com UGT1A1 and UGT2B7 are recognized as major drug-metabolizing UGTs and are frequently implicated in the glucuronidation of various xenobiotics, including opioid compounds. nih.govcriver.com UGT1A3 has also been noted as a contributing isoform in the metabolism of other xenobiotics. taylorandfrancis.comcriver.comwikipedia.orgfrontiersin.org

Substrate Specificity and Reaction Kinetics of UGTs with Dezocine

Detailed kinetic data (Km, Vmax) for dezocine with specific human UGT isoforms are not extensively published in the provided search results. However, the general understanding of UGT function indicates that substrate specificity and reaction kinetics are determined by the interaction between the drug molecule and the UGT enzyme's active site. frontiersin.orgnih.govxenotech.com UGTs catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to substrates possessing suitable functional groups, such as hydroxyl or amine groups, which are present in the structure of dezocine. wikipedia.orgfrontiersin.orguomus.edu.iq The efficiency of this process is quantified by kinetic parameters like Km (Michaelis constant) and Vmax (maximum velocity), which reflect the affinity and catalytic rate of the enzyme for the substrate. nih.gov

Data Table 1: Commonly Implicated UGT Isoforms in Drug Glucuronidation

| UGT Isoform | Primary Role in Drug Metabolism | Potential Involvement with Opioid Analgesics |

|---|---|---|

| UGT1A1 | Metabolism of bilirubin, drugs | Frequently involved in opioid metabolism |

| UGT1A3 | Metabolism of various xenobiotics | Potential contributor |

| UGT2B7 | Major drug metabolizer | Frequently involved in opioid metabolism |

Structural Basis for UGT-Dezocine Interactions

Sites of Dezocine Glucuronidation

Hepatic Glucuronidation Mechanisms

The liver is recognized as the primary site for the glucuronidation of dezocine. nih.govdrugbank.comunboundmedicine.comnih.gov Hepatocytes, the main cellular components of the liver, are abundant in UGT enzymes, including those identified as key players in drug metabolism. nih.govmdpi.comfrontiersin.orgnih.gov This high concentration of UGTs in the liver facilitates the efficient conjugation of dezocine, transforming it into water-soluble glucuronides that are readily cleared from the body. wikipedia.orgnih.gov The liver's extensive metabolic capacity is thus central to the pharmacokinetic profile and elimination of dezocine. drugbank.comwikipedia.org

List of Compounds Mentioned:

| Compound Name |

|---|

| Dezocine |

| Dezocine glucuronide |

| UDP-glucuronic acid |

| UGT1A1 |

| UGT1A3 |

| UGT2B7 |

Extrahepatic Glucuronidation Contributions (e.g., Intestinal, Renal)

While hepatic metabolism is a primary route for many drugs, extrahepatic tissues also play a role in drug biotransformation. Glucuronidation, a Phase II metabolic process catalyzed by UDP-glucuronosyltransferases (UGTs), is a significant pathway for Dezocine elimination researchgate.netnih.govnih.govwikipedia.org. Studies in rhesus monkeys and rats indicate that glucuronidation is a major metabolic pathway for Dezocine in both species researchgate.netnih.gov. Although specific detailed studies on intestinal glucuronidation of Dezocine are not extensively detailed in the provided literature, the intestine is recognized as a key organ for first-pass metabolism, where glucuronidation commonly occurs nih.gov. The limited success of oral Dezocine formulations, attributed to rapid metabolism mdpi.comnih.gov, may suggest a contribution from intestinal metabolism, including glucuronidation.

Regarding renal contributions, the excretion of unchanged Dezocine in urine is minimal, accounting for less than 4% in rhesus monkeys and 1% in dogs nih.gov. This suggests that the parent drug is largely metabolized before renal excretion. However, kidneys are primary elimination organs for drug metabolites, particularly hydrophilic conjugates like glucuronides nih.gov43.230.198. Therefore, while the parent drug's renal excretion is low, the this compound metabolite is likely eliminated via the kidneys.

Interplay of Glucuronidation with Other Metabolic Pathways of Dezocine

Dezocine's metabolism is not solely reliant on glucuronidation; it also involves oxidative pathways and potentially minor conjugation routes, creating a complex metabolic profile.

Minor Metabolic Pathways (e.g., N-oxidation, sulfate (B86663) conjugation)

In addition to glucuronidation and CYP450-mediated oxidation, other metabolic pathways have been identified for Dezocine, albeit to a lesser extent. Studies in female rats indicated that sulfate conjugation plays a role in Dezocine metabolism researchgate.netnih.gov. Furthermore, two minor imine metabolites, produced via N-oxidation, were detected in rat metabolism studies, suggesting this pathway also contributes to Dezocine's biotransformation researchgate.netnih.govresearchgate.net. These pathways represent secondary routes compared to the predominant glucuronidation and oxidative metabolism.

Metabolic Cascades Involving Glucuronide Formation

The primary description of Dezocine metabolism involves the direct conjugation of the parent drug to form this compound. The available literature does not extensively detail specific metabolic cascades where this compound itself acts as a substrate for further enzymatic transformations in a sequential manner. Instead, glucuronidation is presented as a terminal conjugation step for the parent compound, leading to metabolites that are then primarily eliminated through renal or biliary routes.

Pharmacokinetic Disposition of Dezocine Glucuronide in Pre Clinical Models

Formation Kinetics of Dezocine (B144180) Glucuronide

Dezocine is extensively metabolized, with glucuronidation identified as a major metabolic pathway in several pre-clinical species. This process primarily involves the conjugation of the phenolic hydroxyl group of dezocine with glucuronic acid, forming dezocine glucuronide.

In Vitro Formation Rates in Subcellular Fractions (e.g., Microsomes, Cytosol)

Studies investigating drug metabolism in vitro often utilize subcellular fractions like liver microsomes or cytosol to elucidate the specific enzymes involved in conjugation reactions. While direct quantitative formation rates of this compound in these fractions are not detailed in the provided search results, glucuronidation is consistently identified as a primary metabolic route for dezocine nih.govnih.gov. Research in related areas demonstrates that UDP-glucuronosyltransferases (UGTs), typically localized in the endoplasmic reticulum of liver microsomes, are responsible for glucuronidation nih.gov. These studies often involve measuring the rate of glucuronide formation under controlled conditions with specific enzyme activators or inhibitors to characterize kinetic parameters.

In Vitro Formation Rates in Isolated Hepatocytes

Isolated hepatocytes serve as a more integrated in vitro model, containing both Phase I and Phase II metabolic enzymes, including UGTs. Studies using hepatocytes from various species have been employed to investigate drug metabolism and metabolite formation psu.edunih.govamazonaws.com. Although specific quantitative data on the in vitro formation rates of this compound using isolated hepatocytes are not explicitly provided in the retrieved literature, the general understanding is that hepatocytes would facilitate the glucuronidation of dezocine.

In Vivo Formation Rates in Animal Models (e.g., rhesus monkeys, rats, dogs, beagles)

In vivo studies confirm that glucuronidation is a significant metabolic pathway for dezocine in pre-clinical species. In rhesus monkeys and rats, metabolism is predominantly by glucuronidation nih.gov. Similarly, in rhesus monkeys and dogs, glucuronidation is recognized as a major metabolic pathway, with sulfate (B86663) conjugation also indicated in dogs nih.gov. The minimal renal excretion of unchanged dezocine in these species further supports that the majority of the administered dose is biotransformed, largely via glucuronidation, into metabolites such as this compound nih.gov. Studies in beagles also indicate that dezocine undergoes metabolism, and certain co-administered drugs can inhibit this process, thereby increasing exposure to the parent drug nih.gov.

Absorption and Distribution Characteristics of this compound (if relevant and non-clinical)

The pharmacokinetic disposition of dezocine, which leads to the formation and subsequent distribution of its glucuronide metabolite, has been investigated in various animal models.

Systemic Exposure and Peak Concentrations in Animal Plasma

Following administration, dezocine is rapidly absorbed and distributed, leading to the formation of its metabolites, including this compound. In rhesus monkeys, radioactivity (representing dezocine and its metabolites) was detected in plasma within 15 minutes of administration, reaching peak concentrations between 0.5 and 2 hours nih.gov. Rats exhibited high plasma radioactivity concentrations as early as 15 minutes post-administration nih.gov. Pharmacokinetic studies in rhesus monkeys and dogs after intravenous administration (1 mg/kg) indicated rapid distribution and elimination with a mean half-life of 2.4 hours for dezocine nih.gov. Systemic clearance values were reported as 54.8 ± 8.6 mL/min/kg in rhesus monkeys and 65.8 ± 14.0 mL/min/kg in dogs nih.gov. In beagles, studies investigating drug interactions have analyzed plasma concentration-time curves for dezocine, noting that co-administration of dexmedetomidine (B676) could inhibit dezocine metabolism and increase its exposure nih.gov.

Table 1: Key Pharmacokinetic Parameters of Dezocine in Pre-clinical Species

| Species | Parameter | Value | Unit | Source |

| Rhesus Monkey | Mean Half-life | 2.4 | hr | nih.gov |

| Rhesus Monkey | Systemic Clearance | 54.8 ± 8.6 | mL/min/kg | nih.gov |

| Dog | Mean Half-life | 2.4 | hr | nih.gov |

| Dog | Systemic Clearance | 65.8 ± 14.0 | mL/min/kg | nih.gov |

| Rhesus Monkey | Time to Peak Radioactivity | 0.5 - 2 | hr | nih.gov |

| Rat | Time to Peak Radioactivity | ≤ 0.25 (15 min) | hr | nih.gov |

Tissue Distribution Profiles in Animal Models (e.g., brain, lung, stomach)

Tissue distribution studies indicate that dezocine and its metabolites are widely distributed. In both rhesus monkeys and rats, extensive tissue uptake of unconjugated dezocine was observed, with concentrations in the brain being substantially higher than those in plasma nih.gov. While specific quantitative distribution data for the this compound metabolite itself across tissues like the brain, lung, or stomach is not detailed in the provided snippets, the significant brain penetration of the parent drug suggests that metabolites formed within or distributed to the brain could also be present.

Table 2: Plasma Concentration Profile of Radioactivity in Pre-clinical Species

| Species | Time to Peak Radioactivity | Unit | Source |

| Rhesus Monkey | 0.5 - 2 | hr | nih.gov |

| Rat | ≤ 0.25 (15 min) | hr | nih.gov |

Elimination Pathways of this compound

The elimination of dezocine and its metabolites is a multi-step process involving metabolic transformation and excretion. Glucuronidation, a Phase II metabolic reaction, plays a key role in rendering dezocine more water-soluble, thereby facilitating its removal from the body.

Renal Excretion Mechanisms

Following hepatic metabolism, this compound is primarily eliminated via the renal system. Glucuronidation increases the polarity of the parent compound, making it more amenable to excretion by the kidneys. patsnap.comnih.gov The kidneys filter waste products from the blood, and water-soluble conjugates like glucuronides are efficiently cleared through glomerular filtration and potentially active tubular secretion. nih.gov While specific renal transporters involved in the excretion of this compound have not been detailed in the reviewed literature, the general principle of enhanced renal clearance for glucuronidated compounds is well-established. nih.gov

Biliary Secretion Dynamics

Information specifically detailing the dynamics of biliary secretion for this compound is limited in the provided research materials. While some opioid analgesics exhibit a degree of biliary excretion, this pathway is often secondary to renal elimination for their metabolites. For instance, only a small percentage (7%-10%) of morphine undergoes biliary excretion. painphysicianjournal.com Further investigation would be required to ascertain the extent to which this compound is subject to biliary secretion.

Contribution of this compound to Total Metabolite Excretion

Dezocine is known to be metabolized in the liver, with glucuronidation yielding this compound as a recognized human metabolite. nih.govsmolecule.com Although this compound is identified as a metabolite, the precise quantitative contribution it makes to the total pool of excreted metabolites is not specified in the current literature. For comparative context, studies on other opioid analgesics, such as tapentadol, have shown that conjugated metabolites, including glucuronides, can constitute a substantial portion of the excreted dose (e.g., 55% as glucuronide in urine for tapentadol). researchgate.net This suggests that this compound could be a significant excreted metabolite for dezocine, though specific data for dezocine is needed for confirmation.

Interspecies Metabolic Differences in Glucuronidation of Dezocine

Variations in drug metabolism across different species are common and can significantly impact the interpretation of pre-clinical data. Glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, is subject to such interspecies differences.

Comparative Analysis of Glucuronidation Rates Across Animal Species

Drug glucuronidation is primarily carried out by UGT enzymes, with the UGT1A and UGT2B families being particularly important for drug metabolism. nih.govojp.govresearchgate.netnorman-network.com Research on other opioid compounds, such as desomorphine, has identified a range of human UGT enzymes involved in its glucuronidation, including UGT1A1, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, UGT2B15, and UGT2B17. ojp.gov However, specific comparative studies detailing the rates of dezocine glucuronidation across various animal species are not detailed in the provided search results. Such comparative analyses are essential for understanding species-specific metabolic profiles and for extrapolating pre-clinical findings to human pharmacokinetics.

Evaluation of Humanized Animal Models for Glucuronidation Prediction

The translation of findings from pre-clinical animal studies to human drug response is often complicated by interspecies metabolic variations. nih.gov To address this, humanized animal models, which are engineered to express human metabolic enzymes or pathways, are utilized. For example, humanized mouse models have been employed to investigate the metabolism of fentanyl. nih.gov However, the available literature does not present specific evaluations of humanized animal models for predicting the glucuronidation of dezocine. The development and application of such models for dezocine could provide more accurate predictions of its metabolic fate and the formation of its glucuronide metabolite in humans.

Analytical Methodologies for Dezocine Glucuronide Research

Development and Validation of Quantitative Analytical Techniques

The accurate determination of dezocine (B144180) glucuronide in biological samples necessitates the development and validation of sensitive and specific analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted technique for the quantification of drug metabolites due to its high sensitivity, selectivity, and speed. Studies have demonstrated the utility of LC-MS/MS for analyzing opioid glucuronides, including morphine and its glucuronides, in various biological matrices like plasma, whole blood, and urine waters.comcapes.gov.brresearchgate.netoup.comsigmaaldrich.comnih.govrti.org.

The general approach involves chromatographic separation followed by detection using tandem mass spectrometry, often employing Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity capes.gov.brresearchgate.netoup.comsigmaaldrich.comnih.govtandfonline.comresearchgate.netresearchgate.net. For instance, a method for quantifying dezocine, midazolam, and its metabolite 1-hydroxymidazolam in beagle plasma utilized UPLC-MS/MS with an Acquity UPLC BEH C18 column and a mobile phase of water (containing 0.1% formic acid) and acetonitrile (B52724) tandfonline.comresearchgate.net. The detection was performed using selected reaction monitoring (SRM) under positive ionization mode, with specific transitions for dezocine (m/z 246.20 → 147.00) tandfonline.com. Similarly, other studies have developed LC-MS/MS methods for various opioid glucuronides, establishing limits of quantification (LOQ) in the low ng/mL range and demonstrating good linearity, precision, and accuracy capes.gov.brresearchgate.netrti.orgresearchgate.net.

Gas-Liquid Chromatography (GLC) with Electron Capture Detection for Derivatized Analytes

Gas-Liquid Chromatography (GLC) coupled with Electron Capture Detection (ECD) has historically been used for the analysis of certain drug metabolites, particularly after derivatization to enhance volatility and detectability. While LC-MS/MS is now more prevalent for glucuronides, GLC-ECD has been employed for the analysis of other drug classes and their metabolites nih.govescholarship.orgnih.gov. For example, a GLC-ECD method was developed for the determination of a benzodiazepine (B76468) derivative and its glucuronide metabolite in plasma and urine, which involved extraction and derivatization with bis(trimethylsilyl) trifluoroacetamide (B147638) nih.gov. Although specific applications of GLC-ECD for dezocine glucuronide are not extensively detailed in the provided search results, it represents a potential, albeit older, analytical approach for related compounds.

Radioactivity Detection for Carbon-14 Labeled Compounds

When studying drug metabolism, particularly in preclinical stages, radiolabeling (e.g., with Carbon-14, ¹⁴C) is a crucial tool for tracking the drug and its metabolites. Studies involving ¹⁴C-dezocine have investigated its metabolic disposition in animals, detecting radioactivity in plasma and tissues after administration researchgate.netnih.govresearchgate.net. Radiochromatography, which combines chromatography with radioactivity detection, is essential for quantifying these labeled compounds and their metabolites researchgate.netspringernature.comtandfonline.comeurekaselect.comacs.org. Techniques like stop-flow liquid radiochromatography allow for sensitive detection and quantification of ¹⁴C-labeled metabolites, providing insights into metabolic pathways and excretion routes researchgate.neteurekaselect.com.

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is critical for removing interfering substances and concentrating analytes before instrumental analysis.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a common technique for isolating analytes from biological matrices. For glucuronides, LLE can be challenging due to their polar nature. Acidic conditions are often required to de-ionize the glucuronic acid moiety, facilitating extraction into organic solvents. However, acidic conditions can also affect the extraction of basic aglycones scispace.commdpi.com. LLE has been used in conjunction with LC-MS/MS for the analysis of various glucuronide metabolites, including cannabinoid glucuronides mdpi.comnih.gov.

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a versatile and widely used sample preparation technique for biological samples, offering efficient cleanup and concentration. Various SPE sorbent materials and protocols are employed depending on the analyte's properties and the sample matrix.

Hydrophilic-Lipophilic Balance (HLB) SPE: This type of SPE is effective for extracting a broad range of compounds, including polar metabolites like glucuronides, from aqueous matrices such as urine, serum, and plasma waters.comsigmaaldrich.comresearchgate.netthermofisher.com. For example, Oasis HLB cartridges have been used for the SPE of morphine and its glucuronide metabolites in serum researchgate.net, and Supel-Select HLB has been utilized for opioid glucuronide analysis in urine sigmaaldrich.com. The process typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analytes with an organic solvent waters.comsigmaaldrich.comsigmaaldrich.comresearchgate.net.

Other SPE Approaches: Other SPE methods, such as those using C18 stationary phases or mixed-mode anion exchange SPE, have also been reported for the extraction of drug metabolites from biological fluids researchgate.netscispace.comlcms.czoup.com. The choice of SPE method is crucial for optimizing recovery and minimizing matrix effects. For instance, a strong anion exchange SPE was developed for urinary ethyl glucuronide (EtG) cleanup prior to LC-MS analysis, demonstrating improved sensitivity oup.com.

Compound List:

Dezocine

this compound

Morphine

Morphine-3-glucuronide (M3G)

Morphine-6-glucuronide (M6G)

Ethyl glucuronide (EtG)

Ethyl sulphate (EtS)

Cannabinoid glucuronides

THC-glucuronide

THCCOOH-glucuronide

Codeine

Codeine-6-glucuronide

Hydrocodone

Hydromorphone

Hydromorphone-3-glucuronide

Oxycodone

Oxymorphone

Oxymorphone-3-glucuronide

Fentanyl

6-acetylmorphine (B159328) (6-AM)

Midazolam

1-Hydroxymidazolam (1-OH-MDZ)

Norfentanyl

Despropionyl fentanyl

Norbuprenorphine

Buprenorphine

Naloxone

Naloxone-3-glucuronide

Normorphine

Norcodeine

Dihydromorphine

Dihydromorphine-3-glucuronide

Dihydromorphine-6-glucuronide

Hydrocodone

Hydromorphone

Oxycodone

Oxymorphone

6-acetylcodeine

Codeine-6-glucuronide

Hydromorphone-3-glucuronide

Oxymorphone-3-glucuronide

Norbuprenorphine-3-glucuronide

Buprenorphine-3-glucuronide

Meperidine

Normeperidine

Propoxyphene

Methadone

Salicylates

Loratadine

Descarboethoxy-loratadine

Fentanyl

Norfentanyl

6-monoacetylmorphine

Meperidine

Normeperidine

Propoxyphene

Methadone

Buprenorphine

Morphine-3-glucuronide (M3G)

Morphine-6-glucuronide (M6G)

Oxymorphone glucuronide

Hydromorphone glucuronide

Codeine-6-glucuronide

Norbuprenorphine glucuronide

Dextromethorphan

Dextrorphan

Tramadol

O-desmethyltramadol

Butorphanol

Fentanyl

Lornoxicam

Sufentanil

Ropivacaine

Bupivacaine

Droperidol

Ketamine

SAS 643 (1-(2-hydroxyethyl)-3-hydroxy-7-chloro-1,3-dihydro-5-(O-fluorophenyl)-2H-1,4-benzodiazepin-2-one)

IA (8-chloro-6-(2'-fluorophenyl)-1-hydroxymethyl-4H-imidazo(1,5a)(1,4)benzodiazepine)

IB (8-chloro-6-(2'-fluorophenyl)-4-hydroxyl-1-methyl-4H-imidazo(1,5a)(1,4)benzodiazepine)

IC (8-chloro-6-(2'-fluorophenyl)-4-hydroxy-1-hydroxymethyl-4H-imidazo(1,5a)(1,4)benzodiazepine)

Difenoconazole

Mycotoxins

Aflatoxin B1

Aflatoxin M1

Propiconazole

Acetylfentanyl

Acrylfentanyl

Furanylfentanyl

4-Fluoro-Isobutyrylfentanyl

Pharmacological and Toxicological Implications of Dezocine Glucuronidation Theoretical/mechanistic

Role of Glucuronidation in Dezocine (B144180) Clearance and Disposition

Dezocine is primarily metabolized in the liver via conjugation, with glucuronidation identified as a major pathway drugbank.comnih.govmdpi.comnih.govnih.govwikipedia.org. This process involves the attachment of glucuronic acid to the drug molecule, typically at hydroxyl groups, rendering it more hydrophilic and facilitating its elimination from the body, primarily through renal excretion nih.govnih.gov. While specific UGT isoforms responsible for dezocine glucuronidation have not been extensively detailed in the provided literature, glucuronidation is a common and significant route for opioid metabolism nih.govdrugbank.comresearchgate.net. The rapid metabolism of dezocine, including glucuronidation, contributes to its relatively short elimination half-life, averaging around 2.2 hours following intramuscular administration drugbank.comnih.govwikipedia.org. In individuals with hepatic impairment, such as cirrhosis, the half-life of dezocine can be prolonged, suggesting a reduced capacity for hepatic clearance, including glucuronidation drugbank.com.

Theoretical Impact of Glucuronide Formation on Dezocine's Systemic Exposure

The formation of dezocine glucuronide directly influences the systemic exposure to the parent drug. As a primary route of elimination, glucuronidation effectively clears dezocine from the circulation. Theoretically, factors that enhance glucuronidation would lead to a faster clearance of dezocine and consequently lower systemic exposure to the parent compound. Conversely, any impairment of UGT enzyme activity or a decrease in the availability of glucuronic acid could slow down the formation of this compound, leading to increased systemic exposure to the parent drug and potentially prolonging its duration of action or increasing the risk of dose-related effects. The rapid metabolism, including glucuronidation, contributes to dezocine's limited oral bioavailability due to significant first-pass metabolism mdpi.com.

Drug-Drug Interactions Involving Dezocine Glucuronidation

Drug-drug interactions (DDIs) involving UGT enzymes can significantly alter the pharmacokinetic profile of drugs that are substrates for these enzymes, including dezocine. These interactions can occur through enzyme inhibition or induction, leading to altered drug exposure and potential changes in efficacy or toxicity.

Influence of Enzyme Inhibitors on UGT-Mediated Dezocine Glucuronidation (e.g., Dexmedetomidine (B676) effects)

UDP-glucuronosyltransferases (UGTs) are a family of enzymes involved in Phase II drug metabolism, and their activity can be modulated by co-administered drugs nih.govnih.govxenotech.comcriver.comevotec.comresearchgate.net. While specific UGT isoforms involved in dezocine metabolism are not explicitly stated, UGTs are generally susceptible to inhibition by various compounds nih.govnih.govcriver.comevotec.com. Dexmedetomidine, an α2-adrenergic agonist used for sedation, has been shown to inhibit cytochrome P450 enzymes researchgate.netdovepress.com. Furthermore, a study in beagles indicated that dexmedetomidine could inhibit the metabolism of dezocine, leading to increased exposure to the parent drug dovepress.comsemanticscholar.org. This suggests that dexmedetomidine might act as an inhibitor of the UGT enzymes responsible for dezocine glucuronidation, or other metabolic pathways involved in its clearance. Such inhibition could lead to higher plasma concentrations of dezocine, potentially altering its therapeutic effects and increasing the risk of adverse events.

Impact of Enzyme Inducers on this compound Formation

Enzyme inducers are drugs that increase the activity or expression of metabolic enzymes, thereby accelerating the metabolism of co-administered drugs. While specific UGT inducers have not been directly linked to dezocine in the provided literature, it is a theoretical possibility that drugs known to induce UGT enzymes could accelerate the glucuronidation of dezocine nih.govxenotech.comcriver.comevotec.comresearchgate.net. If dezocine is a substrate for UGT enzymes that are susceptible to induction, co-administration with potent UGT inducers could lead to increased formation of this compound. This would result in enhanced clearance of dezocine and potentially reduced systemic exposure and efficacy.

Theoretical Considerations for Altered Glucuronide Formation and Subsequent Pharmacokinetic Perturbations

Any factor that alters the rate or extent of dezocine glucuronidation can lead to significant pharmacokinetic perturbations. For instance, genetic polymorphisms in UGT enzymes can result in inter-individual variability in dezocine metabolism and exposure nih.govresearchgate.net. Conditions affecting liver function, such as hepatic impairment, can also reduce UGT activity, leading to decreased glucuronidation and higher systemic levels of dezocine drugbank.com.

The theoretical implications of these alterations are substantial. Increased dezocine exposure due to enzyme inhibition or impaired liver function could theoretically enhance its analgesic effects but also increase the risk of dose-related adverse events. Conversely, enhanced glucuronidation due to enzyme induction could diminish the therapeutic effectiveness of dezocine by accelerating its clearance. Therefore, understanding the specific UGT isoforms involved in dezocine metabolism and their susceptibility to induction or inhibition is crucial for predicting and managing potential DDIs.

Future Research Directions in Dezocine Glucuronide Metabolism

Comprehensive Mapping of UGT Isoform Specificity for Dezocine (B144180) Glucuronidation

Glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). Identifying the specific UGT isoforms responsible for dezocine's metabolism is a foundational step for all subsequent pharmacokinetic and pharmacogenomic research. Dezocine possesses a phenolic hydroxyl group, a common site for glucuronidation. Research on other phenolic compounds and opioids provides a roadmap for investigating dezocine. For instance, the glucuronidation of morphine, another opioid analgesic, is predominantly catalyzed by UGT2B7, with minor contributions from several UGT1A isoforms. nih.govresearchgate.netnih.gov

Future research should employ a systematic, multi-pronged approach to identify the UGTs that conjugate dezocine. This would involve:

Recombinant UGT Screening: Incubating dezocine with a panel of commercially available, individually expressed human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B4, 2B7, and 2B15) to identify which enzymes exhibit catalytic activity towards dezocine. nih.govnih.gov

Kinetic Analysis: For the identified active isoforms, detailed enzyme kinetic studies should be performed to determine key parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax). This will help in assessing the relative contribution of each isoform at therapeutic concentrations.

Correlation Analysis: Using a bank of well-characterized human liver microsomes (HLMs) from various donors, researchers can correlate the rate of dezocine glucuronide formation with the known activity levels of specific UGT isoforms in those same samples. mdpi.com

Chemical Inhibition Studies: Utilizing isoform-selective chemical inhibitors in HLM incubations can further confirm the involvement of specific UGTs. nih.govresearchgate.net

A proposed list of UGT isoforms to prioritize for this research, based on their known affinity for similar compounds, is presented in Table 1.

Table 1: Candidate UGT Isoforms for Dezocine Glucuronidation Research This interactive table summarizes key UGT isoforms that are plausible candidates for dezocine metabolism based on their known substrate specificities.

| UGT Isoform | Typical Substrates / Functional Group | Rationale for Investigation with Dezocine |

|---|---|---|

| UGT2B7 | Opioids (Morphine, Codeine), NSAIDs | Primary enzyme for morphine glucuronidation; high likelihood of involvement. nih.govnih.govmedscape.com |

| UGT1A1 | Bilirubin, Phenols, Cabotegravir | Known to metabolize phenolic compounds and some opioids. mdpi.comoup.com |

| UGT1A9 | Propofol, Mycophenolic Acid, Phenols | Highly expressed in the liver and kidney; metabolizes a wide range of phenolic drugs. nih.govnih.gov |

| UGT1A3 | Flavonoids, Chenodeoxycholic acid | Involved in the metabolism of various phenolic compounds. nih.gov |

| UGT2B15 | Oxazepam, Bisphenol A (BPA) | Known to glucuronidate small phenolic compounds. nih.gov |

Advanced Computational Modeling and Simulation of this compound Pharmacokinetics

Physiologically based pharmacokinetic (PBPK) modeling has become an indispensable tool in modern drug development, allowing for the simulation of a drug's absorption, distribution, metabolism, and excretion (ADME). pharmacognosyjournal.nettandfonline.com While well-established for cytochrome P450 (CYP) mediated metabolism, PBPK modeling for UGT substrates is an evolving field that holds great promise for dezocine. mdpi.comnih.gov

A key future direction is the development of a robust PBPK model for both dezocine and this compound. Such a model would integrate data from various sources to create a virtual representation of the drug's behavior in the human body. The development process would involve:

Parameterization: Gathering essential data, including physicochemical properties of dezocine, in vitro kinetic data from the UGT isoform mapping studies (Section 6.1), plasma protein binding, and tissue partition coefficients. pharmacognosyjournal.net

Incorporating Transport: Glucuronide metabolites are often substrates for efflux transporters (like BCRP or MRPs) that move them out of cells and into bile or urine. acs.org The PBPK model should incorporate these transport mechanisms, as they are critical for accurately predicting the disposition of this compound. nih.gov

Verification and Refinement: The model's predictions should be verified against available clinical pharmacokinetic data for dezocine. Top-down adjustments may be necessary to refine the model and ensure its predictive accuracy. nih.gov

Once validated, this PBPK model would be a powerful tool to simulate dezocine and this compound concentrations in various populations, predict the impact of organ impairment, and serve as a platform for simulating drug-drug interactions. nih.govresearchgate.net

Investigation of Genetic Polymorphisms in UGTs and Their Hypothetical Impact on Dezocine Glucuronidation

Inter-individual variability in drug response is often linked to genetic polymorphisms in drug-metabolizing enzymes. nih.gov The UGT genes are highly polymorphic, and many variants have been shown to have clinical significance, leading to reduced, or in some cases, enhanced enzyme activity. mdpi.comnih.gov For example, the UGT1A1*28 allele, associated with Gilbert's syndrome, leads to reduced UGT1A1 expression and can impact the metabolism of drugs like irinotecan (B1672180) and atazanavir. oup.com Similarly, polymorphisms in UGT2B7 have been investigated for their effect on morphine metabolism, though findings have been variable. nih.govmedscape.com

A crucial area for future research is to investigate the hypothetical impact of UGT polymorphisms on dezocine glucuronidation. This research should be guided by the results of the isoform mapping studies. If dezocine is confirmed to be a substrate of a known polymorphic enzyme, such as UGT1A1 or UGT2B7, the following steps should be taken:

In Vitro Phenotyping: Characterize the kinetic activity of polymorphic variants of the relevant UGT enzyme towards dezocine using recombinant enzymes expressing these variants.

Clinical Pharmacogenomic Studies: Conduct clinical studies where patients receiving dezocine are genotyped for relevant UGT polymorphisms. The pharmacokinetic parameters of dezocine and this compound would then be compared between different genotype groups to determine if these genetic variants lead to clinically significant differences in drug exposure or clearance.

Table 2 lists some common UGT polymorphisms and their known functional effects, which could be hypothetically relevant to dezocine metabolism pending isoform identification.

Table 2: Selected UGT Polymorphisms of Potential Relevance to Dezocine Metabolism This interactive table details common genetic variants in UGT enzymes and their established impact, which could hypothetically affect dezocine metabolism.

| Gene | Polymorphism | Functional Impact | Potential Hypothetical Relevance to Dezocine |

|---|---|---|---|

| UGT1A1 | UGT1A1*28 | Reduced gene expression and enzyme activity. oup.comnih.gov | If dezocine is a UGT1A1 substrate, carriers could have higher dezocine exposure. |

| UGT1A1 | UGT1A1*6 | Reduced enzyme activity. oup.com | Similar to UGT1A1*28, could lead to decreased clearance of dezocine. |

| UGT2B7 | UGT2B7*2 (H268Y) | Altered enzyme activity; substrate-dependent effects. nih.gov | If dezocine is a UGT2B7 substrate, this variant could alter the rate of glucuronidation. |

| UGT2B15 | UGT2B15*2 | Reduced enzyme activity. bohrium.com | If dezocine is a UGT2B15 substrate, could result in slower metabolism. |

Exploration of Novel Analytical Approaches for Simultaneous Quantification of Dezocine and its Glucuronide Metabolite

Accurate pharmacokinetic and pharmacogenomic studies are entirely dependent on robust bioanalytical methods capable of measuring both the parent drug and its metabolites in biological matrices. While methods for dezocine exist, future research requires the development of a validated, high-sensitivity method for the simultaneous quantification of dezocine and this compound.

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the current gold standard for this type of analysis due to its high selectivity, sensitivity, and speed. iwaponline.com A key challenge in quantifying glucuronides is their high water solubility, which can make extraction from plasma and chromatographic retention difficult. sigmaaldrich.com Historically, this was often addressed by enzymatic hydrolysis of the glucuronide back to the parent drug, but this indirect approach prevents the assessment of the metabolite itself and can be prone to inaccuracies. scispace.com

Future efforts should focus on developing a direct quantification method. researchgate.net The research workflow would include:

Method Development: Optimizing sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic conditions on a C18 or similar column to achieve separation of the more polar glucuronide from the parent drug, and mass spectrometer parameters (e.g., multiple reaction monitoring [MRM] transitions) for both analytes. rug.nl

Method Validation: A full validation according to regulatory guidelines (e.g., FDA or EMA) must be performed to ensure the method's accuracy, precision, linearity, and stability across relevant biological matrices like plasma and urine. rug.nl

Application: This validated method would be the cornerstone for conducting the clinical studies described in the previous sections, enabling precise measurement of drug and metabolite concentration-time profiles.

Development of In Vitro Models for Predicting Glucuronidation-Related Drug-Drug Interactions of Dezocine

Drug-drug interactions (DDIs) represent a significant safety concern. A drug can be the "victim" of a DDI if its metabolism is inhibited or induced by a co-administered drug, or the "perpetrator" if it inhibits or induces the metabolism of another drug. Given that glucuronidation is a major clearance pathway for dezocine, it is critical to understand its potential for UGT-mediated DDIs.

Future research must systematically evaluate dezocine's DDI potential using a suite of established in vitro models. mdpi.comnih.gov This research should investigate two main scenarios:

Dezocine as a Victim: This involves identifying which UGT inhibitors can block dezocine glucuronidation. This would be tested by incubating dezocine with HLMs or specific recombinant UGTs in the presence of known UGT inhibitors. umich.edu A significant reduction in this compound formation would indicate a potential DDI.

Dezocine as a Perpetrator: This involves assessing whether dezocine itself can inhibit the activity of major UGT isoforms. This is typically done using a cocktail of probe substrates, where each substrate is selectively metabolized by a specific UGT isoform. researchgate.net By measuring the formation of the probe substrate metabolites in the presence and absence of dezocine, an inhibition constant (Ki) can be determined.

The data generated from these in vitro studies can be used in basic static models or integrated into the PBPK model (Section 6.2) to predict the likelihood and potential magnitude of clinical DDIs, guiding decisions on which, if any, clinical DDI studies are necessary. nih.govbioivt.com

Q & A

Q. What ethical safeguards are necessary when extrapolating this compound’s neonatal toxicity risks from animal models to humans?

- Methodological Answer : Address interspecies differences in UGT ontogeny (e.g., delayed glucuronidation in neonatal rodents vs. humans). Use humanized UGT1A1 transgenic models for toxicity studies. Disclose limitations in informed consent documents for clinical trials involving pregnant populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.